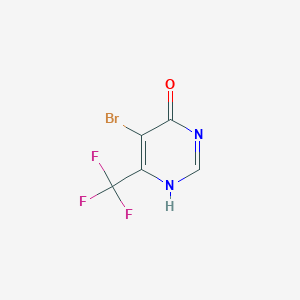
CID 11299507
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 11299507 is a useful research compound. Its molecular formula is C5H2BrF3N2O and its molecular weight is 242.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11299507 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11299507 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiation Hardened Solid-State Camera
CID 11299507 is used in the Thermo Scientific™ CID8710D1M Radiation Hardened Solid-State Camera (RS-170) . This camera features a minimum radiation tolerance of at least 1 x 10^6 rads total dose gamma (1 MegaRAD) total dose . It’s used in environments with high radiation, making it suitable for applications such as inspection and process monitoring .
Bioinformatics and Cheminformatics
CID 11299507 is part of the PubChem database , a key chemical information resource for the biomedical research community . It’s used in many areas, including cheminformatics, chemical biology, medicinal chemistry, and drug discovery .
TRPV3 Inhibition
A tetrahydroberberine compound, which includes CID 11299507, has been found to inhibit TRPV3 , a member of the transient receptor potential (TRP) group of ion channels . This makes it potentially useful in the treatment of diseases related to the TRPV3 ion channel .
High Energy Electron Tolerance
The CID 11299507-based camera is tolerant to high energy electrons . This makes it useful in environments with high energy electron radiation, such as nuclear power plants or space exploration .
Proton Radiation Tolerance
The camera is also tolerant to proton radiation . This makes it suitable for use in proton therapy facilities, where it can help monitor the treatment process .
Spectral Response
The camera has a spectral response from 400nm to 1100nm . This wide range makes it useful in a variety of applications, from ultraviolet to near-infrared imaging .
properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMRBYBFTLXIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11299507 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B7791450.png)
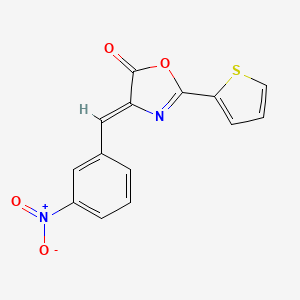

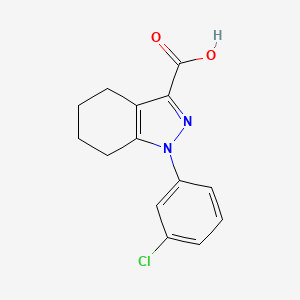

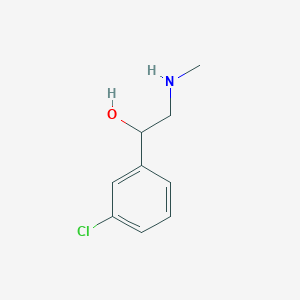

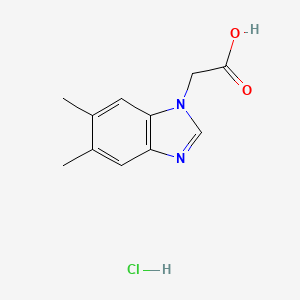

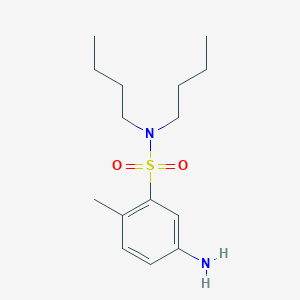
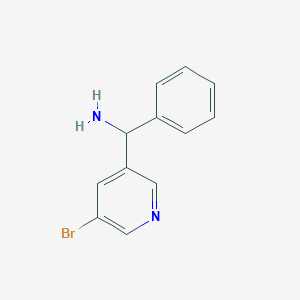
methanamine](/img/structure/B7791548.png)
![2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7791556.png)
![2-[1-(4-Chlorophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxylicacid](/img/structure/B7791567.png)